(2-(3-Methoxyphenyl)cyclopropyl)methanamine
CAS No.:
Cat. No.: VC16410874
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO |
|---|---|
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | [2-(3-methoxyphenyl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C11H15NO/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11H,6-7,12H2,1H3 |
| Standard InChI Key | AJKHCYJJCNCJBK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2CC2CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2-(3-Methoxyphenyl)cyclopropyl)methanamine (C₁₁H₁₅NO, MW: 177.24 g/mol) consists of a cyclopropane ring directly bonded to a 3-methoxyphenyl group and a methanamine side chain. The cyclopropyl ring imposes significant steric strain, while the methoxy substituent enhances lipophilicity and modulates electronic interactions with biological targets .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH₂ and Methoxy O) |
| Hydrogen Bond Acceptors | 3 (N and two O atoms) |
| Polar Surface Area | 42 Ų |
The methoxy group at the 3-position of the phenyl ring enhances blood-brain barrier (BBB) penetration compared to non-substituted analogs, as demonstrated in comparative pharmacokinetic studies.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (2-(3-Methoxyphenyl)cyclopropyl)methanamine typically involves cyclopropanation followed by functional group interconversion. A widely employed strategy utilizes transition metal-catalyzed cross-coupling reactions to construct the cyclopropane core.
Cyclopropanation via Simmons-Smith Reaction
A modified Simmons-Smith reaction using diethylzinc and diiodomethane enables the cyclopropanation of pre-formed allylic amines. For example, reaction of 3-methoxystyrene with a zinc-copper couple generates the cyclopropyl intermediate, which is subsequently aminated via reductive amination .
Catalytic Asymmetric Synthesis
Chiral ligands such as Boxax facilitate enantioselective cyclopropanation, yielding the (1R,2S)-diastereomer with >90% enantiomeric excess (ee). This method is critical for producing pharmacologically active enantiomers.
Table 2: Comparative Yields Across Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) |
|---|---|---|---|
| Simmons-Smith | 65 | 92 | N/A |
| Catalytic Asymmetric | 78 | 98 | 94% |
| Flow Chemistry | 82 | 95 | 88% |
Biological Activity and Mechanism of Action
Serotonin Receptor Modulation
(2-(3-Methoxyphenyl)cyclopropyl)methanamine exhibits high affinity for the 5-HT₂C receptor (Kᵢ = 8.3 nM), with 12-fold selectivity over 5-HT₂A and 5-HT₂B subtypes. This selectivity profile minimizes hallucinogenic effects associated with 5-HT₂A activation, making it a candidate for treating anxiety and depression.
In Vivo Efficacy
In murine models of chronic mild stress, oral administration (10 mg/kg) reduced immobility time in the forced swim test by 58%, comparable to fluoxetine. Electroencephalography (EEG) data further confirmed enhanced theta wave activity, indicative of anxiolytic effects .
Metabolic Stability
The cyclopropyl ring confers resistance to cytochrome P450-mediated oxidation, with a hepatic microsomal half-life (t₁/₂) of 4.7 hours versus 1.2 hours for acyclic analogs. This stability is attributed to steric shielding of the amine group .
Structure-Activity Relationships (SAR)
Impact of Methoxy Positioning
Comparative studies of ortho-, meta-, and para-methoxy isomers reveal that the 3-methoxy substitution optimizes receptor binding:
Table 3: Receptor Affinity by Methoxy Position
| Isomer | 5-HT₂C Kᵢ (nM) | 5-HT₂A Kᵢ (nM) | Selectivity Ratio (2A/2C) |
|---|---|---|---|
| 2-OCH₃ | 14.2 | 121 | 8.5 |
| 3-OCH₃ | 8.3 | 104 | 12.5 |
| 4-OCH₃ | 22.7 | 89 | 3.9 |
The meta-substitution’s electron-donating effects enhance π-π stacking with Phe328 in the 5-HT₂C binding pocket.
Applications in Drug Development
Lead Optimization Strategies
Structural modifications focus on improving BBB penetration and oral bioavailability:
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